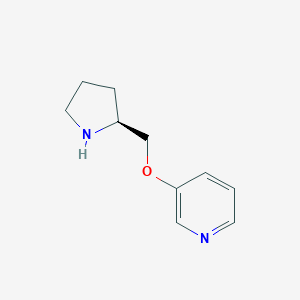

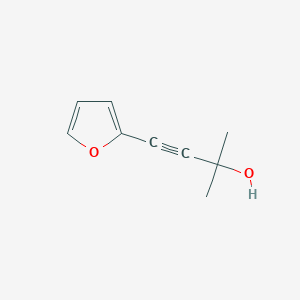

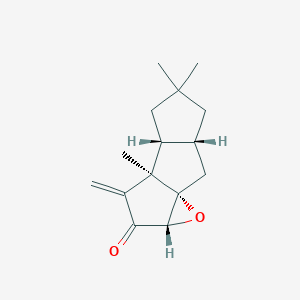

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to "(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine", often involves complex reactions such as esterification, etherification, and the use of chloromethyl pyridine as a key intermediate. The effects of reaction temperature and time are critical factors in these processes, indicating the nuanced approach needed for effective synthesis (Wang Xiu-jian, 2009).

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been extensively studied, with techniques such as X-ray diffraction and DFT calculations revealing detailed insights into their geometric parameters, molecular electrostatic potential, and vibrational absorption bands. These studies highlight the importance of the nitrogen-containing heterocycle and borate ester group in the molecular architecture of these compounds (Lan Jin et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including "(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine", is influenced by the presence of reactive sites such as the imine bond and nucleophilic nitrogen atom. These features render them suitable precursors for various derivatives and complex polyheterocyclic molecules, showcasing their versatility in chemical synthesis (A. Gazizov et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of pyridine and pyrrolidine derivatives are essential for understanding their behavior in different environments and applications. However, specific details on these properties for "(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine" were not directly available from the current research findings.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for the application and handling of these compounds. Studies on similar compounds, such as the synthesis and reactivity of pyrrolidines and their derivatives, provide insights into the chemical behavior of "(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine" (J. Schomaker et al., 2007).

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine rings, such as those in “(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine,” are extensively utilized in medicinal chemistry for developing treatments for various human diseases. The unique sp^3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. This versatility is crucial for designing new compounds with diverse biological profiles, highlighting the importance of stereoisomers and spatial orientation of substituents in drug candidates (Li Petri et al., 2021).

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their high affinity for various ions and neutral species makes them highly effective as chemosensors for detecting different species in environmental, agricultural, and biological samples. This multifunctionality demonstrates the chemical’s potential in analytical chemistry and biological active compound design (Abu-Taweel et al., 2022).

Pyridine-Based Cu(II) Complexes as Anticancer Agents

Pyridine derivatives, when complexed with Cu(II), show enhanced anticancer potency against various cancer cell lines. This approach improves the solubility and bioavailability of pyridine compounds, indicating a promising direction for developing potent anticancer agents with improved pharmacological effects (Alshamrani, 2023).

Discovery of Pyridine-Based Agrochemicals

The role of pyridine-based compounds extends beyond pharmaceuticals to include agrochemical applications such as fungicides, insecticides, and herbicides. The discovery of these compounds often involves innovative synthetic methods, highlighting the need for new techniques to enhance the efficiency of novel agrochemical discovery. This area of research emphasizes the importance of pyridine derivatives in meeting changing market requirements and environmental sustainability (Guan et al., 2016).

Safety And Hazards

Direcciones Futuras

The future directions for research on “(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine” could include elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile . Further studies could also explore potential applications of this compound in various fields, such as medicinal chemistry or material science.

Propiedades

IUPAC Name |

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQWLYJCQUWGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441355 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

CAS RN |

161416-57-5 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)

![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)

![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)